(Phenylsulfonyl)acetonitrile

Beschreibung

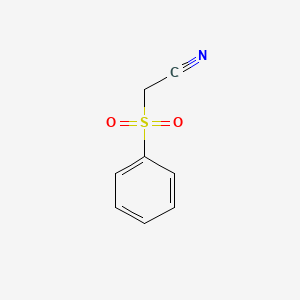

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCFFNGBCVAUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226949 | |

| Record name | Phenylsulphonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7605-28-9 | |

| Record name | (Phenylsulfonyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7605-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulphonylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7605-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylsulphonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsulphonylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Phenylsulfonyl)acetonitrile: A Comprehensive Technical Guide to its Discovery and Synthesis

(Phenylsulfonyl)acetonitrile , also known as benzenesulfonylacetonitrile or cyanomethyl phenyl sulfone, is a versatile bifunctional reagent that has found significant application in organic synthesis, particularly in the construction of heterocyclic compounds and as a key building block in the development of novel pharmaceutical agents. Its unique structure, featuring both a nucleophilic methylene (B1212753) group activated by the strongly electron-withdrawing sulfonyl and nitrile moieties, and the potential for the sulfonyl group to act as a leaving group, underpins its synthetic utility.

This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It details the likely historical first synthesis, outlines modern and efficient synthetic protocols, and presents key quantitative data in a structured format.

Discovery and First Synthesis

The logical historical synthesis would involve the reaction of sodium benzenesulfinate (B1229208) with chloroacetonitrile (B46850). This reaction proceeds via an SN2 mechanism, where the sulfinate anion acts as the nucleophile, displacing the chloride from chloroacetonitrile.

Modern Synthetic Methodologies

Several methods for the synthesis of this compound have been developed since its discovery, focusing on improved yields, milder reaction conditions, and greater efficiency. The classical approach remains widely used, alongside variations and newer methodologies.

Classical Synthesis: Nucleophilic Substitution

The most common and enduring method for the preparation of this compound is the reaction of an alkali metal salt of benzenesulfinic acid with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.

Reaction:

C₆H₅SO₂Na + ClCH₂CN → C₆H₅SO₂CH₂CN + NaCl

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the sulfinate salt and promote the SN2 reaction.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Reagent Preparation: Sodium benzenesulfinate is either purchased commercially or prepared by the reduction of benzenesulfonyl chloride. Chloroacetonitrile is commercially available.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with sodium benzenesulfinate and a suitable solvent (e.g., DMF).

-

Addition of Haloacetonitrile: Chloroacetonitrile is added dropwise to the stirred suspension of sodium benzenesulfinate at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate of this compound is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Alternative Synthetic Routes

While the nucleophilic substitution method is prevalent, other synthetic strategies have been explored. These include the oxidation of the corresponding sulfide (B99878), cyanomethyl phenyl sulfide. However, this method is less direct as it requires the prior synthesis of the sulfide precursor.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Physical and Chemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₈H₇NO₂S |

| Molecular Weight | 181.21 g/mol |

| Melting Point | 112-114 °C |

| Appearance | White to off-white crystalline solid |

| CAS Number | 7605-28-9 |

| Beilstein Registry Number | 640716 |

| Typical Reaction Parameters for Nucleophilic Substitution Synthesis | |

| Parameter | Condition/Value |

| Starting Materials | Sodium benzenesulfinate, Chloroacetonitrile |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 85-95% |

| Purification Method | Recrystallization (Ethanol/Water) |

Mandatory Visualizations

Logical Workflow for the Discovery and Synthesis of this compound

Caption: Logical workflow from conceptual need to the synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

Unveiling the Genesis of a Key Synthetic Building Block: Early Synthetic Routes to (Phenylsulfonyl)acetonitrile

For researchers, scientists, and professionals in drug development, a deep understanding of the historical synthesis of key reagents provides a foundational context for contemporary chemical innovation. This in-depth technical guide illuminates the early synthetic pathways to (Phenylsulfonyl)acetonitrile, a versatile C-C bond-forming reagent and a cornerstone in the synthesis of diverse heterocyclic compounds.

This compound, a compound where the acidic methylene (B1212753) group is activated by both a sulfonyl and a nitrile group, has been a subject of interest for organic chemists for over a century. Its preparation is documented in the comprehensive "Beilstein Handbuch der Organischen Chemie" under the registry number 640716, indicating its long-standing presence in the chemical literature. The earliest and most straightforward syntheses of this valuable reagent centered on the nucleophilic substitution reaction between an alkali metal salt of benzenesulfinic acid and a haloacetonitrile.

The Primary Synthetic Approach: Nucleophilic Substitution

The most prominent and historically significant route to this compound involves the reaction of sodium benzenesulfinate (B1229208) with chloroacetonitrile. This method, rooted in the fundamental principles of nucleophilic displacement, provides a direct and efficient pathway to the desired α-cyanosulfone.

The reaction proceeds via the nucleophilic attack of the sulfinate anion on the electrophilic carbon of chloroacetonitrile, displacing the chloride ion.

Reaction Scheme:

A Historical Perspective on Sulfonylacetonitriles in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylacetonitriles, organic compounds featuring both a sulfonyl (R-SO₂-) and a nitrile (-C≡N) group attached to the same methylene (B1212753) carbon, have carved a significant niche in the landscape of organic synthesis. The electron-withdrawing nature of both functionalities renders the α-hydrogen exceptionally acidic, making these compounds valuable C-H acids and versatile building blocks. This guide provides a comprehensive historical perspective on the synthesis, reactivity, and applications of sulfonylacetonitriles, tracing their evolution from early preparations to their role in modern synthetic strategies.

Early Synthetic Methodologies

The first documented synthesis of a sulfonylacetonitrile can be traced back to the late 19th and early 20th centuries. Early methods were often extensions of established reactions for the formation of C-S and C-C bonds. One of the foundational approaches involved the nucleophilic substitution of an α-haloacetonitrile with a sulfinate salt.

A common and historically significant method is the reaction of sodium p-toluenesulfinate with chloroacetonitrile (B46850). This reaction, typically carried out in a protic solvent like ethanol (B145695), provided a straightforward route to p-toluenesulfonylacetonitrile, a widely used reagent.

Table 1: Early Synthesis of p-Toluenesulfonylacetonitrile

| Year | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Early 20th Century | Sodium p-toluenesulfinate, Chloroacetonitrile | Ethanol | Reflux | Moderate | Historical Literature |

Another early approach involved the reaction of arylsulfinate salts with α,β-dichloroacrylonitrile. This method proceeded through a proposed intermediate, α-chloro-β-p-tolylsulfonylacrylonitrile, which could be converted to p-tolylsulfonylacetonitrile under the reaction conditions.

Experimental Protocols:

Early Synthesis of p-Toluenesulfonylacetonitrile from Sodium p-Toluenesulfinate and Chloroacetonitrile

-

Materials:

-

Sodium p-toluenesulfinate

-

Chloroacetonitrile

-

Absolute Ethanol

-

-

Procedure:

-

A solution of sodium p-toluenesulfinate in absolute ethanol is prepared by gentle heating.

-

An equimolar amount of chloroacetonitrile is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or water).

-

Evolution of Reactivity and Synthetic Applications

The synthetic utility of sulfonylacetonitriles stems from the high acidity of the α-protons, allowing for facile deprotonation to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Condensation Reactions

Early investigations into the reactivity of sulfonylacetonitriles focused on their condensation with aldehydes and ketones. The resulting α,β-unsaturated sulfonylacetonitriles served as versatile intermediates.

physical and chemical properties of (Phenylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonyl)acetonitrile, a versatile bifunctional reagent, holds a significant position in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a phenylsulfonyl group and a nitrile moiety attached to a methylene (B1212753) bridge, imparts a distinct reactivity profile, making it a valuable building block for the construction of a diverse array of heterocyclic compounds and complex organic molecules. The electron-withdrawing nature of both the sulfonyl and cyano groups renders the methylene protons acidic, facilitating its participation in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its key reactions and an exploration of the biological activities of its derivatives.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. The key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₂S | [1] |

| Molecular Weight | 181.21 g/mol | [1][2] |

| Appearance | White to off-white-greyish crystalline powder | [3] |

| Melting Point | 112-114 °C (lit.) | [2] |

| Boiling Point | 398.5 ± 34.0 °C (Predicted) | [3] |

| Density | 1.284 ± 0.06 g/cm³ (20 °C, 760 Torr) | [3] |

| Solubility | Soluble in Methanol. | [3] |

Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 7605-28-9 | [1][2] |

| EINECS Number | 231-515-0 | [1] |

| Beilstein/REAXYS Number | 640716 | [2] |

| PubChem CID | 82077 | [1] |

Acidity

Spectral Data

The structural characterization of this compound is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl group and the methylene protons. The chemical shifts (δ) are typically observed in the following regions:

-

Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.5-8.0 ppm.

-

Methylene Protons (CH₂): Singlet around δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the structure with signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups:

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.

-

S=O stretch (sulfone): Two strong bands, typically around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Key Chemical Reactions and Experimental Protocols

This compound is a key substrate in several important organic transformations, most notably the Knoevenagel condensation and the Mitsunobu reaction.

Knoevenagel Condensation

The acidic methylene protons of this compound readily participate in Knoevenagel condensations with aldehydes and ketones in the presence of a base to form α,β-unsaturated sulfones.

This protocol describes a representative Knoevenagel condensation of this compound with benzaldehyde (B42025).[5][6]

Materials:

-

This compound (1 equivalent)

-

Benzaldehyde (1.1 equivalents)

-

Anhydrous Toluene

-

Catalyst (e.g., a catalytic amount of a suitable base like piperidine (B6355638) or a phase-transfer catalyst)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Solvents for extraction and purification (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

To a solution of this compound in anhydrous toluene, add benzaldehyde and the catalyst.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired α-phenylsulfonylcinnamonitrile.

Caption: Knoevenagel Condensation Workflow.

Mitsunobu Reaction

This compound can act as a nucleophile in the Mitsunobu reaction for the dehydrative alkylation of alcohols.[2][7] This reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center.

This protocol outlines a general procedure for the Mitsunobu reaction using this compound.[7][8][9]

Materials:

-

Secondary Alcohol (1 equivalent)

-

This compound (1.5 equivalents)

-

Triphenylphosphine (B44618) (PPh₃) (1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol, this compound, and triphenylphosphine in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The residue is then purified by flash column chromatography on silica gel to isolate the alkylated product.

Caption: Mitsunobu Reaction Workflow.

Applications in Drug Development and Biological Activity of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug discovery due to their broad spectrum of biological activities. The sulfone moiety is a key pharmacophore in a number of therapeutic agents.

Antimicrobial and Cytotoxic Activity of Sulfone Derivatives

Derivatives of this compound are precursors to a variety of heterocyclic compounds, including pyridines, chromenes, and thiophenes, which have been investigated for their medicinal properties.[10] Sulfone-containing compounds, in general, have been reported to exhibit antimicrobial and cytotoxic activities.

The precise mechanism of action for the antimicrobial effects of sulfone derivatives is an active area of research, but it is often hypothesized to involve the disruption of microbial cell membranes.[5] For their cytotoxic effects against cancer cells, some quinoline (B57606) derivatives containing sulfonyl groups are known to induce apoptosis. This programmed cell death can be triggered through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Caption: Plausible Mechanisms of Action.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a gateway to a vast landscape of molecular complexity. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key transformations like the Knoevenagel condensation and Mitsunobu reaction, make it an indispensable tool for chemists. The continued exploration of the biological activities of its derivatives underscores its importance in the field of drug discovery and development, promising new avenues for therapeutic intervention. This guide serves as a comprehensive resource for researchers and scientists seeking to harness the full potential of this versatile molecule.

References

- 1. Phenylsulphonylacetonitrile | C8H7NO2S | CID 82077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 7605-28-9 [sigmaaldrich.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of (Phenylsulfonyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (Phenylsulfonyl)acetonitrile (CAS No: 7605-28-9), a versatile organic compound utilized in the synthesis of various heterocyclic molecules such as pyridines, chromenes, and thiophene (B33073) derivatives.[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

-

Molecular Weight: 181.21 g/mol [2]

-

IUPAC Name: 2-(benzenesulfonyl)acetonitrile[3]

-

Appearance: Solid[1]

-

Melting Point: 112-114 °C[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 7.95 - 7.55 (m, 5H) | Aromatic Protons (C₆H₅) | 136.1 | Quaternary Aromatic Carbon |

| 4.35 (s, 2H) | Methylene (B1212753) Protons (CH₂) | 131.0 | Aromatic CH |

| 129.8 | Aromatic CH | ||

| 128.7 | Aromatic CH | ||

| 112.9 | Nitrile Carbon (CN) | ||

| 49.5 | Methylene Carbon (CH₂) |

Note: NMR data can be influenced by the solvent used. The referenced data was obtained using CD₃OD as the solvent.[2]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2236 | C≡N (Nitrile) stretch[5] |

| 1335 | S=O (Sulfone) asymmetric stretch[5] |

| 1148 | S=O (Sulfone) symmetric stretch[5] |

Mass Spectrometry (MS) Data

| m/z | Assignment |

| 181.02 | [M]⁺ (Molecular Ion) |

Note: The exact mass is 181.01975 g/mol .[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.[6]

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[2][6] The choice of solvent is critical as it can affect chemical shifts.[7]

-

Transfer the solution to a high-quality 5 mm NMR tube. The recommended sample height is typically 40-50 mm (approximately 550-680 µL).[7]

-

If quantitative analysis is required, add a known amount of a suitable internal standard that does not have overlapping signals with the analyte.[6]

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H spectrum using a standard single-pulse experiment. A relaxation delay of at least 5 times the longest T₁ of the signals of interest is recommended for accurate integration.[6]

-

Acquire the ¹³C spectrum. Attached Proton Test (APT) or similar experiments can be used to aid in the assignment of carbon types (CH₃, CH₂, CH, and quaternary carbons).[5]

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.[8]

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.[8]

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[9]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

Data Acquisition:

-

Place the KBr pellet or the salt plate in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][10]

Sample Preparation (for Electrospray Ionization - ESI):

-

Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol) or water to a concentration of approximately 1 mg/mL.[11]

-

Dilute this stock solution further with methanol, acetonitrile, or water to a final concentration in the range of 10-100 µg/mL.[11]

-

Ensure the final solution is free of any particulate matter by filtering if necessary. High concentrations of inorganic salts should be avoided as they are not compatible with ESI.[11]

Data Acquisition:

-

The prepared sample is introduced into the mass spectrometer.

-

For LC-MS, the sample is first separated on an HPLC column before entering the mass spectrometer.[12]

-

The molecules are ionized (e.g., by electron ionization or electrospray ionization).[6][13]

-

The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer and then detected.[10]

Caption: Workflow for Mass Spectrometry.

References

- 1. (苯磺酰)乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Phenylsulphonylacetonitrile | C8H7NO2S | CID 82077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Phenylsulfonyl)acetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)acetonitrile, a versatile bifunctional reagent, holds a significant position in synthetic organic chemistry. Its unique structure, featuring both a nitrile group and a phenylsulfonyl moiety, imparts a high degree of reactivity and makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, key synthetic applications, and the emerging biological significance of this compound and its derivatives, tailored for professionals in chemical research and drug development.

Nomenclature and Chemical Identity

This compound is systematically known as 2-(benzenesulfonyl)acetonitrile according to IUPAC nomenclature. It is most commonly identified in chemical literature and commercial catalogs by its CAS Registry Number.

| Identifier | Value |

| CAS Number | 7605-28-9[1] |

| IUPAC Name | 2-(benzenesulfonyl)acetonitrile[2] |

| Molecular Formula | C₈H₇NO₂S[2][3] |

| Molecular Weight | 181.21 g/mol [2] |

| InChI Key | ZFCFFNGBCVAUDE-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CC#N[2] |

A variety of synonyms are also used to refer to this compound, including:

-

Benzenesulfonylacetonitrile[3]

-

Cyanomethyl phenyl sulfone[3]

-

NSC 51007[3]

-

2-(Phenylsulfonyl)ethanenitrile[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Melting Point | 112-114 °C | [1][3] |

| Boiling Point (Predicted) | 398.5 ± 34.0 °C | [3] |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [3] |

| Form | Solid, powder to crystal | [1][3] |

| Solubility | Soluble in Methanol | [3] |

| pKa | Data not available |

Synthesis and Reactivity

The methylene (B1212753) bridge in this compound is activated by the adjacent electron-withdrawing sulfonyl and cyano groups, making the protons acidic and readily removable by a base. This property is central to its utility in carbon-carbon bond formation.

Knoevenagel Condensation

A cornerstone reaction involving this compound is the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β-unsaturated sulfones.[4][5] This reaction is typically catalyzed by a base.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

A general procedure for the Knoevenagel condensation is as follows:

-

To a solution of this compound (1 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equivalents) in an appropriate solvent such as anhydrous toluene, a catalytic amount of a base (e.g., eQNU, 0.01 equivalents) is added.[6]

-

The reaction mixture is stirred at a suitable temperature, often ranging from room temperature to reflux, until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer over an anhydrous salt like sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding α,β-unsaturated sulfone.

The workflow for a typical Knoevenagel condensation is illustrated in the diagram below.

Caption: Workflow for Knoevenagel Condensation.

Alkylation Reactions

The acidic methylene protons of this compound can be readily deprotonated by a suitable base to form a stable carbanion, which can then be alkylated with various electrophiles, such as alkyl halides or alcohols under specific conditions.[7]

Experimental Protocol: α-Alkylation with Alcohols

A representative procedure for the base-promoted α-alkylation with an alcohol is as follows:

-

In a reaction vessel, this compound (1 equivalent) is dissolved in a high-boiling solvent like toluene.

-

An excess of the desired alcohol (e.g., benzyl (B1604629) alcohol, 3 equivalents) and a strong base (e.g., potassium tert-butoxide, 0.8 equivalents) are added.[7]

-

The mixture is heated to a high temperature (e.g., 120 °C) under an inert atmosphere for a specified duration.[7]

-

After cooling, the reaction is quenched with a dilute acid and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The resulting product is then purified using column chromatography.

The logical relationship in the alkylation of this compound is depicted below.

Caption: Logical flow of the alkylation reaction.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is primarily a synthetic intermediate, the sulfone and nitrile moieties are present in numerous biologically active molecules. Derivatives synthesized from this compound have shown promise in various therapeutic areas.

Anticancer and Cytotoxic Activities

The benzenesulfonamide (B165840) scaffold, which is structurally related to this compound, is a well-established pharmacophore in a number of anticancer agents.[8] Although direct studies on the anticancer activity of this compound are limited, derivatives incorporating the benzenesulfonyl moiety have been investigated for their potential as antitumor agents. For instance, certain benzenesulfonamide-bearing imidazole (B134444) derivatives have demonstrated cytotoxicity against triple-negative breast cancer and melanoma cell lines.[9] Furthermore, some pyran derivatives synthesized using this compound have been noted for their potential anticancer and anti-tumor effects.[10]

Antimicrobial Activity

Derivatives of this compound have also been explored for their antimicrobial properties. The nitrile group is known to enhance the biological activity of drug candidates.[11] Various heterocyclic compounds synthesized from this starting material, such as pyran derivatives, have shown potential antimicrobial and antifungal activities.[10]

The general approach to leveraging this compound in the synthesis of biologically active compounds is outlined below.

Caption: Synthetic utility towards bioactive compounds.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily utilized in the construction of carbon-carbon bonds through reactions like the Knoevenagel condensation and various alkylations. Its ability to serve as a precursor to a diverse range of heterocyclic compounds makes it a valuable tool for medicinal chemists and drug development professionals. While direct biological data on this compound is scarce, the demonstrated bioactivities of its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its importance as a foundational building block in the quest for novel therapeutic agents. Further exploration into the biological effects of novel compounds derived from this reagent is a promising avenue for future research.

References

- 1. (苯磺酰)乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Phenylsulphonylacetonitrile | C8H7NO2S | CID 82077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7605-28-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of (Phenylsulfonyl)acetonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a detailed overview of the solubility characteristics of (Phenylsulfonyl)acetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. While comprehensive quantitative solubility data in a wide array of common organic solvents is not extensively documented in publicly available literature, this document provides the known solubility profile and presents a detailed experimental protocol for its determination.

Introduction to this compound

This compound, with the chemical formula C₈H₇NO₂S, is a solid crystalline compound. An understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation development. The polarity and functional groups of a solvent, along with temperature, are key factors influencing the solubility of this compound.

Solubility Profile of this compound

The available solubility data for this compound is primarily qualitative. The following table summarizes the existing information. Researchers requiring precise solubility data for specific applications are encouraged to determine it experimentally using the protocols outlined in the subsequent section.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL) | Temperature (°C) |

| Alcohols | Methanol | Soluble[1] | Not available | Not specified |

| Ethanol | Data not available | Not available | Not specified | |

| Ketones | Acetone | Data not available | Not available | Not specified |

| Esters | Ethyl Acetate | Data not available | Not available | Not specified |

| Ethers | Diethyl Ether | Data not available | Not available | Not specified |

| Halogenated | Dichloromethane | Data not available | Not available | Not specified |

| Chloroform | Data not available | Not available | Not specified | |

| Aromatic Hydrocarbons | Toluene | Data not available | Not available | Not specified |

Experimental Protocols for Solubility Determination

For researchers and drug development professionals who require precise solubility data, the following experimental protocols, based on the isothermal equilibrium method and gravimetric analysis, are recommended.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Isothermal Equilibrium Method

This method is used to create a saturated solution at a specific temperature.

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the compound's dissolution rate.

-

Gravimetric Analysis for Quantification

This protocol determines the concentration of the dissolved solid in the saturated solution.

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step removes any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation at room temperature.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While the readily available literature provides limited quantitative data on the solubility of this compound in common organic solvents, this guide equips researchers with a robust experimental framework to determine these values. The provided protocols for the isothermal equilibrium method coupled with gravimetric analysis offer a reliable approach to generate the necessary data for informed decision-making in synthesis, purification, and formulation processes. The systematic application of these methods will contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

The Electrophilic Character of the Nitrile Group in (Phenylsulfonyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)acetonitrile is a versatile bifunctional reagent that has garnered significant attention in organic synthesis, particularly in the construction of heterocyclic frameworks. The presence of a strongly electron-withdrawing phenylsulfonyl group adjacent to a nitrile functionality imparts a significant electrophilic character to the nitrile carbon. This technical guide provides an in-depth analysis of the electrophilicity of the nitrile group in this compound, exploring its reactivity with various nucleophiles and its application in synthetically valuable transformations. This document will serve as a comprehensive resource, summarizing available data, outlining general experimental approaches, and providing a visual representation of its chemical behavior.

Introduction

The nitrile functional group, with its carbon-nitrogen triple bond, is a cornerstone in organic chemistry, serving as a precursor to amines, carboxylic acids, amides, and ketones. The inherent polarity of the C≡N bond renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. In the case of this compound, this electrophilicity is significantly enhanced by the presence of the adjacent phenylsulfonyl group (PhSO₂). The potent electron-withdrawing nature of the sulfonyl group, through both inductive and resonance effects, depletes electron density from the nitrile carbon, thereby increasing its susceptibility to nucleophilic attack. This heightened electrophilicity is the foundation of the diverse reactivity of this compound and its utility as a building block in medicinal chemistry and materials science.

Factors Influencing the Electrophilicity of the Nitrile Group

The electrophilic character of the nitrile carbon in this compound is primarily governed by the electronic properties of the α-substituent. The phenylsulfonyl group exerts a powerful electron-withdrawing effect, which can be understood through two principal mechanisms:

-

Inductive Effect (-I): The highly electronegative oxygen atoms and the sulfur atom of the sulfonyl group pull electron density away from the α-carbon through the sigma bond framework. This inductive withdrawal of electrons directly increases the partial positive charge on the nitrile carbon.

-

Resonance Effect (-M): While less intuitive than for carbonyl compounds, the sulfonyl group can participate in resonance stabilization of an adjacent carbanion. This contributes to the acidity of the α-protons but also influences the overall electronic environment of the molecule.

The synergistic combination of these effects results in a nitrile group that is significantly more electrophilic than in simple alkyl or aryl nitriles.

Reactivity of the Nitrile Group

The enhanced electrophilicity of the nitrile group in this compound allows it to participate in a variety of chemical transformations, most notably nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition Reactions

Nucleophiles readily attack the electrophilic carbon of the nitrile group, leading to the formation of a variety of functional groups. Common nucleophiles include:

-

Organometallic Reagents (e.g., Grignard and Organolithium Reagents): These strong carbon-based nucleophiles add to the nitrile to form an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone.

-

Amines and Hydrazines: These nitrogen-based nucleophiles can add to the nitrile group, often with subsequent cyclization to form nitrogen-containing heterocycles.

-

Alcohols and Thiols: Under appropriate catalytic conditions, these oxygen and sulfur nucleophiles can add to the nitrile, although this is a less common transformation compared to others.

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, where the nitrile group acts as a 2π component. These reactions are valuable for the construction of five- and six-membered heterocyclic rings. For instance, it can react with 1,3-dipoles in [3+2] cycloadditions to furnish five-membered heterocycles.

Quantitative Data

| Spectroscopic Data | Value |

| Infrared (IR) Spectroscopy | |

| C≡N Stretch (cm⁻¹) | Typically observed around 2250-2260 |

| ¹H NMR Spectroscopy | |

| CH₂ (ppm) | Chemical shift is influenced by the adjacent sulfonyl and nitrile groups |

| ¹³C NMR Spectroscopy | |

| C≡N (ppm) | The chemical shift of the nitrile carbon provides insight into its electronic environment |

Note: Specific peak positions can vary depending on the solvent and experimental conditions. The relatively high stretching frequency of the nitrile group in the IR spectrum is indicative of a strong and polarized triple bond.

Experimental Protocols

Detailed, step-by-step experimental protocols for reactions involving this compound are often specific to the desired product. However, a general workflow for a nucleophilic addition reaction can be outlined.

General Protocol for the Reaction of this compound with a Nucleophile:

-

Reaction Setup: A solution of this compound in an appropriate anhydrous solvent (e.g., tetrahydrofuran, diethyl ether, or dichloromethane) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base (if necessary): For reactions involving the acidic α-protons, a suitable base (e.g., sodium hydride, n-butyllithium) is added at a low temperature (e.g., -78 °C or 0 °C) to generate the corresponding carbanion.

-

Addition of the Nucleophile/Electrophile: The nucleophile (for addition to the nitrile) or electrophile (for reaction with the carbanion) is added slowly to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution, water). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by an appropriate method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the desired product.

Visualization of a General Reaction Workflow

The following diagram illustrates a generalized experimental workflow for a nucleophilic addition to the nitrile group of this compound.

Conclusion

The nitrile group in this compound exhibits a pronounced electrophilic character due to the potent electron-withdrawing nature of the adjacent phenylsulfonyl moiety. This inherent reactivity makes it a valuable and versatile building block in organic synthesis, enabling the construction of a wide array of complex molecules, particularly heterocyclic compounds of interest in drug discovery and materials science. While quantitative kinetic and thermodynamic data remain areas for further investigation, the qualitative understanding of its reactivity provides a strong foundation for its continued application in chemical research. Future computational studies could provide deeper insights into the electronic structure and reactivity of this important synthetic intermediate.

An In-depth Technical Guide on the Thermal Stability and Decomposition of (Phenylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the thermal stability and decomposition of (Phenylsulfonyl)acetonitrile is publicly available. This guide is therefore based on established knowledge of the thermal behavior of structurally related compounds, namely aromatic sulfones and organic nitriles, to provide a comprehensive and predictive overview.

Introduction

This compound is a bifunctional molecule incorporating both a sulfonyl group and a nitrile group. This unique structure makes it a valuable building block in organic synthesis. However, its thermal stability is a critical parameter for safe handling, storage, and reaction design, particularly in pharmaceutical development where process safety is paramount. This guide provides a detailed examination of the expected thermal properties of this compound, outlines standard experimental protocols for its analysis, and proposes a potential decomposition pathway.

Predicted Thermal Stability and Decomposition

Based on the thermal behavior of analogous aromatic sulfones, this compound is anticipated to exhibit high thermal stability. Acyclic aromatic sulfones are known to have decomposition onsets exceeding 350 °C[1][2][3]. For instance, diphenyl sulfone shows resistance to thermal decomposition even at 550 °C[1][3]. The presence of the phenylsulfonyl group in this compound suggests a similar high thermal threshold.

The nitrile group's influence on the overall thermal stability is not extensively documented in direct comparison to sulfones. However, the decomposition of organic nitriles can be complex, potentially yielding various smaller nitrile compounds and, under certain conditions, hydrogen cyanide[4].

Table 1: Predicted Thermal Properties of this compound Based on Analogous Compounds

| Property | Predicted Value/Range | Reference Compounds | Citation |

| Decomposition Onset (TGA) | > 350 °C | Acyclic aromatic sulfones | [1][2][3] |

| Primary Decomposition Products | Sulfur Dioxide (SO₂), Phenylacetonitrile, Benzene | Aromatic sulfones, Poly(ether sulfone) | [1][5] |

| Secondary Decomposition Products | Hydrogen Cyanide (HCN), various nitriles | Polyacrylonitrile | [4] |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental methods are recommended.

DSC is employed to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Workflow for DSC Analysis

Caption: Workflow for DSC analysis of this compound.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5 to 15 mg of this compound into a hermetic aluminum DSC pan. Seal the pan using a crimper to ensure a closed system, which is crucial for observing decomposition events without mass loss due to evaporation[6].

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample holder[7].

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point.

-

To erase the sample's thermal history, perform a heat/cool/heat cycle at a scanning rate of 10-20 °C/min[6].

-

For the final analysis, ramp the temperature from ambient to a temperature beyond the expected decomposition, typically up to 500-600 °C, at a constant heating rate (e.g., 10 °C/min)[6].

-

Maintain a constant flow of inert gas, such as nitrogen, to prevent oxidative decomposition[6].

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset of the melting endotherm) and the decomposition temperature (onset of the exothermic or endothermic decomposition peak)[6].

TGA measures changes in mass as a function of temperature, providing quantitative information about decomposition.

Experimental Workflow for TGA Analysis

References

Methodological & Application

Application Notes and Protocols: (Phenylsulfonyl)acetonitrile as a Methylene Synthon in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(Phenylsulfonyl)acetonitrile is a versatile C1 synthon in organic synthesis. Its methylene (B1212753) group, activated by the adjacent electron-withdrawing phenylsulfonyl and nitrile moieties, facilitates the formation of carbon-carbon bonds with a variety of electrophiles. Subsequent removal of the activating groups provides a powerful, albeit indirect, method for the introduction of a methylene or methyl group, as well as the synthesis of more complex structures. This document provides detailed application notes and protocols for the use of this compound as a methylene donor equivalent.

Overview of Synthetic Strategy

The primary application of this compound as a methylene synthon involves a two-stage process:

-

C-C Bond Formation: Deprotonation of this compound generates a stabilized carbanion that readily participates in nucleophilic attack on various electrophiles. A notable example is the dehydrative alkylation of alcohols under modified Mitsunobu conditions.[1][2]

-

Reductive Desulfonylation: Following the initial carbon-carbon bond formation, the phenylsulfonyl group can be selectively removed under reductive conditions, leaving behind a cyanomethylated product. This transformation is effectively a homologation of the initial electrophile by a -CH2CN group. Further manipulation of the nitrile group can lead to a variety of functional groups.

This two-step sequence allows for the net addition of a methylene-derived unit, making this compound a valuable tool for carbon chain extension and the synthesis of functionalized nitriles.

Applications in C-C Bond Formation

The carbanion derived from this compound reacts with a range of electrophiles. The following table summarizes some key applications:

| Application | Electrophile | Product Type | Notes |

| Dehydrative Alkylation | Alcohols | Alkylated (phenylsulfonyl)acetonitriles | Occurs under modified Mitsunobu conditions.[1][2] |

| Condensation Reactions | Aldehydes | α,β-Unsaturated sulfonyl nitriles | Knoevenagel-type condensation. |

| Heterocycle Synthesis | Various | Pyridines, chromenes, thiophenes | Serves as a key building block in multicomponent reactions.[1] |

Experimental Protocols

General Considerations

-

This compound is a solid at room temperature.

-

Reactions involving the generation of the carbanion should be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

-

Handle all reagents and solvents with appropriate safety precautions.

Protocol 1: Dehydrative Alkylation of a Primary Alcohol with this compound via a Modified Mitsunobu Reaction

This protocol describes the coupling of a primary alcohol with this compound, followed by reductive desulfonylation to yield the homologated nitrile.

Step A: Dehydrative Alkylation

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Triphenylphosphine (B44618) (PPh3) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary alcohol, this compound, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkylated this compound.

Step B: Reductive Desulfonylation

A recently developed method using a titanium catalyst provides a mild and efficient way to remove the phenylsulfonyl group.

Materials:

-

Alkylated this compound (from Step A) (1.0 equiv)

-

Titanium(III) catalyst precursor (e.g., TiCl3)

-

Reducing agent (e.g., manganese or zinc powder)

-

Proton source (e.g., a collidinium salt)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

In a glovebox or under strictly inert conditions, combine the alkylated this compound, titanium catalyst precursor, and reducing agent in the reaction vessel.

-

Add the anhydrous solvent, followed by the proton source.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction carefully with an appropriate aqueous solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the homologated nitrile.

Mechanistic Overview

The utility of this compound as a methylene synthon is predicated on the mechanisms of the two key steps.

Mitsunobu Reaction: The reaction proceeds through the formation of a phosphonium (B103445) salt from the alcohol and triphenylphosphine in the presence of an azodicarboxylate. This activated alcohol is then displaced by the nucleophilic carbanion of this compound in an SN2 reaction.

Reductive Desulfonylation: The titanium-catalyzed process is believed to involve single-electron transfer (SET) from the low-valent titanium species to the sulfone. This results in the formation of a radical anion, which then undergoes cleavage of the carbon-sulfur bond to release a sulfinate anion and an alkyl radical. A second SET to the radical generates a carbanion, which is subsequently protonated to give the final product.

Conclusion

This compound serves as an effective and versatile C1 synthon for the introduction of a cyanomethyl group, which can be considered a masked methylene unit. The two-step sequence of C-C bond formation followed by reductive desulfonylation provides a reliable method for the homologation of various electrophiles, particularly alcohols. The protocols and mechanistic insights provided herein are intended to facilitate the application of this valuable reagent in complex organic synthesis and drug discovery programs.

References

Application Note: Knoevenagel Condensation with (Phenylsulfonyl)acetonitrile for the Synthesis of α,β-Unsaturated Phenylsulfonylacetonitriles

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed experimental protocol for the Knoevenagel condensation reaction utilizing (Phenylsulfonyl)acetonitrile as the active methylene (B1212753) component. This reaction is a robust method for the formation of a carbon-carbon double bond, yielding α,β-unsaturated phenylsulfonylacetonitriles, which are valuable intermediates in organic synthesis and drug discovery. The protocol herein describes a general procedure, along with specific examples of catalytic systems and reaction conditions. Quantitative data from various reported methods are summarized for comparative purposes. Additionally, a visual workflow of the experimental procedure is provided to facilitate clear understanding and execution.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. This compound is a potent active methylene compound due to the electron-withdrawing nature of both the phenylsulfonyl and cyano groups, which increases the acidity of the methylene protons. The resulting α,β-unsaturated products are versatile building blocks in medicinal chemistry and materials science. This document outlines a standardized protocol and presents data for various catalytic approaches to this transformation.

Data Presentation

The efficiency of the Knoevenagel condensation with this compound is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from different catalytic systems.

| Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aromatic Aldehydes | eQNU (10 mol%) | Anhydrous Toluene | Not Specified | Not Specified | Not Specified | [1] |

| Benzaldehyde | Mg,Al-mixed oxides (5 wt%) | Not Specified | 100-110 | 45 min | ~100 | [2] |

| Various Carbonyls | [MeHMTA]BF4 (15 mol%) | Solvent-free | Room Temperature | 1-2 min | 93-100 | [3] |

| Aromatic Aldehydes | Ammonium (B1175870) Acetate (B1210297) | Solvent-free (Sonication) | Room Temperature | 5-7 min | High | [4] |

| Aromatic Aldehydes | Piperidine (B6355638) | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Aromatic Aldehydes | NiCu@MWCNT nanohybrids | Water/Methanol (1:1) | Room Temperature | Not Specified | High | [6] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Knoevenagel condensation of an aldehyde with this compound. This procedure can be adapted based on the specific catalyst and solvent system being employed.

Materials:

-

This compound

-

Aldehyde or ketone

-

Catalyst (e.g., piperidine, ammonium acetate, or a selected catalyst from the table above)

-

Anhydrous solvent (e.g., toluene, ethanol, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Ethyl acetate

-

n-Hexane

-

Water

-

Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reactant Preparation: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol) and this compound (1.0 mmol).

-

Solvent and Catalyst Addition: Add the appropriate solvent (e.g., 5 mL of anhydrous toluene). To this mixture, add the chosen catalyst (e.g., 0.1 mmol of piperidine or 10-15 mol% of the selected catalyst). For solvent-free conditions, the catalyst is added directly to the mixture of reactants.

-

Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser if the reaction requires heating.

-

Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature or heated). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/n-hexane). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

-

Work-up (for reactions in solvent):

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If an ionic liquid catalyst is used, the product can often be filtered directly.[3] For other systems, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (3 x 15 mL) to remove the catalyst and any water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Work-up (for solvent-free reactions):

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the pure α,β-unsaturated phenylsulfonylacetonitrile.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow and the underlying chemical transformation.

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Caption: A simplified diagram illustrating the logical steps of the reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. bhu.ac.in [bhu.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gewald Aminothiophene Synthesis using (Phenylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald aminothiophene synthesis is a powerful one-pot, multicomponent reaction for the preparation of highly substituted 2-aminothiophenes. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This document provides a detailed protocol for the Gewald synthesis utilizing (Phenylsulfonyl)acetonitrile as the active methylene (B1212753) component, leading to the formation of 2-amino-3-(phenylsulfonyl)thiophenes. These compounds are valuable intermediates for the synthesis of various therapeutic agents.

The reaction proceeds via a base-catalyzed condensation of a ketone or aldehyde with this compound, followed by the addition of elemental sulfur and subsequent cyclization and aromatization to afford the desired 2-aminothiophene.

Experimental Protocol

This protocol is adapted from the synthesis of 2-amino-3-(phenylsulfonyl)thiophenes as described in the literature.

Materials:

-

Cyclohexanone (B45756) (or other suitable ketone/aldehyde)

-

This compound

-

Elemental Sulfur

-

Morpholine (B109124) (or Triethylamine/Piperidine)

-

Ethanol (B145695) (or Methanol/DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1.0 eq.), this compound (1.0 eq.), and elemental sulfur (1.1 eq.).

-

Solvent and Catalyst Addition: Add a suitable solvent such as ethanol, methanol, or DMF (sufficient to dissolve the reactants). To this mixture, add a catalytic amount of a base, such as morpholine (0.1-0.2 eq.).

-

Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a precipitate has formed, it is collected by vacuum filtration using a Buchner funnel.

-

The collected solid is washed with a small amount of cold ethanol to remove any soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes mixture) or by column chromatography on silica (B1680970) gel.

-

Data Presentation

The following table summarizes representative quantitative data for the Gewald synthesis of a 2-amino-3-(phenylsulfonyl)thiophene derivative using cyclohexanone as the ketone component.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Amount | Yield (%) | Physical Appearance | Melting Point (°C) |

| Cyclohexanone | 98.14 | 1.0 | (e.g., 10 mmol, 0.98 g) | - | Colorless liquid | - |

| This compound | 181.21 | 1.0 | (e.g., 10 mmol, 1.81 g) | - | White solid | - |

| Sulfur | 32.06 | 1.1 | (e.g., 11 mmol, 0.35 g) | - | Yellow powder | - |

| Morpholine | 87.12 | 0.2 | (e.g., 2 mmol, 0.17 g) | - | Colorless liquid | - |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 292.39 | - | - | (Typical yields range from 60-80%) | Crystalline solid | Varies with product |

Note: The specific yield and melting point will vary depending on the specific ketone/aldehyde used and the purity of the final product.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Gewald aminothiophene synthesis using this compound.

The following diagram illustrates the logical relationship of the key steps in the Gewald reaction mechanism.

Application Notes and Protocols: Synthesis of Substituted Pyridines from (Phenylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of polysubstituted pyridines utilizing (phenylsulfonyl)acetonitrile as a key starting material. The pyridine (B92270) scaffold is a crucial pharmacophore found in numerous approved drugs, making efficient synthetic routes to novel pyridine derivatives highly valuable in drug discovery and development. This protocol outlines a straightforward and effective method for the preparation of 2-amino-3-phenylsulfonyl-4-aryl-5-cyanopyridines.

Introduction

This compound is a versatile reagent in heterocyclic synthesis.[1] Its activated methylene (B1212753) group, flanked by both a sulfonyl and a nitrile group, readily participates in a variety of condensation reactions. This protocol details its application in a base-catalyzed reaction with α,β-unsaturated nitriles to afford highly functionalized pyridine derivatives. The phenylsulfonyl group in the resulting pyridine can be a valuable handle for further synthetic transformations.

Reaction Principle

The synthesis proceeds via a Michael addition of the carbanion generated from this compound to an α,β-unsaturated nitrile. The resulting adduct then undergoes cyclization and subsequent tautomerization/oxidation to yield the aromatic pyridine ring. The overall transformation is a one-pot process, providing a convenient route to complex pyridine structures.

Experimental Protocol

This protocol is adapted from the method described by Fadda, A. A., et al. in "Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives".[1]

Materials:

-

This compound (1 )

-

Substituted α,β-unsaturated nitrile (e.g., 2-aryl-1-cyanoethene) (2a,b )

-

Triethylamine (B128534) (TEA)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (0.01 mol) and the appropriate α,β-unsaturated nitrile (2a or 2b ) (0.01 mol) in ethanol (15 mL).

-

Add a catalytic amount of triethylamine (TEA) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The crude product is then recrystallized from ethanol to yield the pure pyridine derivatives (3a,b ).[1]

Data Presentation

The following table summarizes the characterization data for the synthesized 2-amino-3-phenylsulfonyl-4-aryl-5-cyanopyridines.[1]

| Compound | Ar | Yield (%) | M.p. (°C) | Molecular Formula |

| 3a | C₆H₅ | 75 | 210 | C₁₈H₁₃N₃O₂S |

| 3b | 4-ClC₆H₄ | 80 | 230 | C₁₈H₁₂ClN₃O₂S |

Spectroscopic Data for 3a: [1]

-

IR (KBr, cm⁻¹): 3400-3350 (NH₂), 2220 (CN), 1610 (C=N)

-

¹H-NMR (DMSO-d₆, δ ppm): 6.5 (s, 2H, NH₂), 7.8-8.4 (m, 11H, Ar-H and pyridine-H)

Visualizations

Reaction Scheme:

References

Application Notes and Protocols for the Synthesis of Chromenes using (Phenylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromenes and their derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The synthesis of functionalized chromenes is a key area of interest in medicinal chemistry and drug discovery. (Phenylsulfonyl)acetonitrile has emerged as a valuable C2-synthon in the construction of the chromene scaffold.[5][6][7] Its utility stems from the dual functionality of the sulfonyl group as an effective electron-withdrawing group to activate the methylene (B1212753) protons and as a potential leaving group, alongside the versatile cyano group which can be transformed into other functionalities.